molecular formula C12H8ClFN2O3 B11842816 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

Cat. No.: B11842816
M. Wt: 282.65 g/mol
InChI Key: HXWWNIUEVOHPKT-UHFFFAOYSA-N
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Description

7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione exhibit significant antimicrobial properties. The presence of the isoxazole and quinoline frameworks has been associated with various pharmacological activities, including antibacterial effects against multiple strains of bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may have antiproliferative effects on cancer cell lines. The structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of quinoline compounds have shown significant activity against various cancer types.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also under investigation. The unique combination of functional groups may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Reactions involving appropriate benzyl halides with chloroquinoline derivatives under basic conditions.
  • Cyclization Reactions : Utilizing isoxazole precursors and quinoline derivatives under acidic or basic conditions.

Microwave-assisted synthesis methods have also been reported to enhance yields and reduce reaction times.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of the compound exhibited significant antiproliferative activity against breast cancer cell lines. The mechanism involved the inhibition of specific kinases implicated in cell cycle regulation.
  • Antimicrobial Efficacy Research : Another study evaluated the antimicrobial activity against resistant bacterial strains. Results indicated that the compound showed promising results in inhibiting bacterial growth compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for microbial survival or interfere with DNA synthesis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Biological Activity

7-Chloro-9-ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a synthetic compound belonging to the class of isoxazole derivatives. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties based on various research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H10ClFN2O3C_{13}H_{10}ClFN_2O_3, and it features a complex bicyclic structure that contributes to its biological activity. The presence of chlorine and fluorine atoms in its structure may enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of quinoline and isoxazole exhibit significant antimicrobial properties. In a study focusing on related compounds, it was found that certain derivatives showed promising inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateHigh
Standard AntibioticHighHigh

The antimicrobial assays were conducted using the disc diffusion method, revealing that the compound exhibited a higher zone of inhibition compared to standard antibiotics in some cases.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline have been shown to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that these compounds could reduce the production of TNF-alpha and IL-6 in activated macrophages .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance, a recent investigation revealed that compounds with similar structural features to 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline induced apoptosis in various cancer cell lines through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase Activation
HeLa (Cervical Cancer)20Apoptosis Induction

Case Studies

  • Antimicrobial Study : A series of experiments were conducted using synthesized derivatives of quinoline to assess their antimicrobial efficacy. The results indicated that modifications to the isoxazole ring significantly enhanced activity against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Research : In vivo studies using animal models demonstrated that treatment with 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C12H8ClFN2O3

Molecular Weight

282.65 g/mol

IUPAC Name

7-chloro-9-ethyl-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione

InChI

InChI=1S/C12H8ClFN2O3/c1-2-16-8-4-6(13)7(14)3-5(8)10(17)9-11(16)15-19-12(9)18/h3-4,15H,2H2,1H3

InChI Key

HXWWNIUEVOHPKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2C(=O)C3=C1NOC3=O)F)Cl

Origin of Product

United States

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